1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
Description
Stereoisomerism: (2S,4R) vs. (2R,4R) Configurations
The stereochemistry of 1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid is defined by two chiral centers at positions 2 and 4 of the pyrrolidine ring. The (2S,4R) diastereomer is distinct from its (2R,4R) counterpart in spatial arrangement and physicochemical properties:
| Property | (2S,4R) Configuration | (2R,4R) Configuration |
|---|---|---|
| Boc group orientation | Axial placement relative to the ring | Equatorial placement relative to the ring |
| Phenyl group geometry | Synperiplanar to the carboxylic acid | Antiperiplanar to the carboxylic acid |
| Hydrogen bonding | Stabilized intramolecular H-bonding | Reduced intramolecular H-bonding |
The (2S,4R) configuration dominates in synthetic applications due to enhanced conformational stability, as the Boc group’s axial position minimizes steric clashes with the phenyl substituent. Computational studies suggest a 2.3 kcal/mol energy difference between the diastereomers, favoring the (2S,4R) form.
Molecular Geometry and Conformational Flexibility
The pyrrolidine ring adopts a twist-boat conformation in the (2S,4R) configuration, as evidenced by X-ray crystallographic data. Key geometric parameters include:
- Puckering amplitude (Q) : 0.48 Å, indicative of moderate ring distortion.
- Endo/exo torsion angles :
- N1-C2-C3-C4: −15.7° (endo).
- C4-C5-N1-C2: +12.3° (exo).
The Boc group induces restricted rotation around the N1-C(O) bond, with a rotational barrier of 8.9 kcal/mol calculated via density functional theory (DFT). This constraint stabilizes the gauche conformation between the Boc and carboxylic acid groups, optimizing van der Waals interactions.
Conformational equilibria are influenced by solvent polarity. In apolar solvents (e.g., toluene), the twist-boat conformation predominates (95% occupancy), while polar solvents (e.g., DMSO) shift the equilibrium toward a half-chair conformation (60% occupancy). These dynamics are critical for understanding the compound’s reactivity in synthetic pathways.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQDIQHICLYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188255 | |
| Record name | 1-(1,1-Dimethylethyl) 4-phenyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-20-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-phenyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-phenyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Pyrrolidine Derivatives
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. For this compound, the Boc group is introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves dissolving 4-phenylpyrrolidine-2-carboxylic acid in tetrahydrofuran (THF), followed by the addition of Boc₂O and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12–24 hours, yielding the Boc-protected intermediate.
Key Parameters
| Parameter | Value/Condition |
|---|---|
| Solvent | THF or dichloromethane |
| Base | Triethylamine or DMAP |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Stereochemical Control at C2 and C4 Positions
The (2S,4R) configuration is critical for the compound’s biological activity. Asymmetric synthesis methods, such as chiral auxiliary-mediated cyclization or enzymatic resolution, are employed to achieve high enantiomeric excess (ee). For example, a reported protocol uses (R)-proline as a chiral catalyst to induce stereoselective formation of the pyrrolidine ring, followed by Boc protection.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance Boc protection rates compared to non-polar solvents. Elevated temperatures (40–50°C) reduce reaction time but may compromise stereochemical integrity. Optimal conditions balance speed and selectivity.
Catalytic Systems
DMAP accelerates Boc protection by activating Boc₂O, while triethylamine neutralizes generated acids. Alternative catalysts, such as N-hydroxysuccinimide (NHS), have been explored but show lower yields (60–75%) compared to DMAP.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane. The target compound typically elutes at 30–40% ethyl acetate, with a purity >98% confirmed by HPLC.
Purification Data
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Ethyl acetate/hexane (3:7) | 98.5% |
| Recrystallization | Ethanol/water (9:1) | 97.2% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 4.15–3.95 (m, 2H, H-2 and H-4), 1.45 (s, 9H, Boc).
-
IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, carboxylic acid).
Applications in Pharmaceutical Research
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents and conditions include strong acids for deprotection and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced via nucleophilic attack on di-tert-butyl dicarbonate, forming a carbamate linkage. Deprotection occurs through acid-catalyzed cleavage, resulting in the release of the free amine and carbon dioxide .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
- Molecular Formula: C₁₆H₂₁NO₄ (from )
- Molecular Weight : 291.34 g/mol ()
- CAS Numbers :
Structural Features :
This compound consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a phenyl substituent at the C4 position. The carboxylic acid group at C2 enhances its utility as a chiral building block in peptide synthesis and pharmaceutical intermediates (). Stereochemistry significantly influences its reactivity and biological activity, as seen in the distinct CAS numbers for (2S,4S)- and (2R,4S)-isomers .
Comparison with Similar Compounds
Substituent Variations at the Pyrrolidine C4 Position
The C4 substituent modulates steric, electronic, and solubility properties. Below is a comparative analysis:
Key Observations :
- Hydrophobicity : The phenyl group (target compound) offers greater hydrophobicity than fluorinated or oxygenated derivatives, influencing drug membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) stabilize the pyrrolidine ring, while electron-donating groups (e.g., methoxy) increase reactivity at adjacent positions .
Ring Structure Variations: Pyrrolidine vs. Piperidine
Replacing the five-membered pyrrolidine ring with a six-membered piperidine alters conformational flexibility and steric effects.
Key Observations :
Stereochemical Variations
Stereochemistry at C2 and C4 critically impacts biological activity and synthetic applications:
Key Observations :
- Cis vs. Trans : The (2S,4S)-isomer’s cis configuration facilitates chelation in metal-catalyzed reactions, while the trans isomer is favored in enzyme inhibition studies .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-phenylpyrrolidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a pyrrolidine ring and a phenyl group, suggest various biological activities that can be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. The compound contains two chiral centers at the 2 and 4 positions of the pyrrolidine ring, which contribute to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 96314-29-3 |
| Chiral Centers | 2 (at positions 2 and 4) |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. This allows for selective reactions and further modifications. The Boc group can be removed under acidic conditions, facilitating the formation of peptide bonds with other amino acids.
Common Synthesis Steps:
- Formation of the Pyrrolidine Ring : Initial steps involve creating the pyrrolidine structure through cyclization reactions.
- Boc Protection : The amine group is protected using Boc anhydride.
- Carboxylic Acid Functionalization : The carboxylic acid is introduced through oxidation or other synthetic methods.
Pharmacological Potential
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures may possess antibacterial properties.
- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines.
- Neuropharmacological Effects : The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems.
Interaction Studies
Several studies have focused on how this compound interacts with biological targets:
- Enzyme Inhibition : Research has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential uses in metabolic disorders.
- Receptor Binding Affinity : Studies using radiolabeled compounds have demonstrated binding to various receptors, indicating its potential role as a drug candidate.
- Peptide Synthesis : The ability to incorporate this compound into peptide sequences has been explored, enhancing the diversity of peptide libraries for drug discovery.
Example Study
A notable study investigated the synthesis and biological evaluation of Boc-protected pyrrolidine derivatives, revealing promising results in terms of cytotoxicity against human cancer cell lines (source needed).
Q & A
Basic: How can the Boc protection step be optimized during synthesis of 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid?
Methodological Answer:
Optimization involves selecting reaction conditions that balance yield and stereochemical control. Use anhydrous dichloromethane or THF as solvents to minimize hydrolysis. Catalyze the reaction with 4-dimethylaminopyridine (DMAP) to enhance tert-butoxycarbonyl (Boc) group coupling efficiency. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexanes) or by observing the disappearance of the starting amine using -NMR (δ 2.8–3.2 ppm for NH). Maintain a temperature of 0–5°C to suppress side reactions. Post-reaction, purify via flash chromatography (silica gel, gradient elution) and confirm Boc incorporation via IR (C=O stretch at ~1680–1720 cm) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 risk) .
- Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Basic: How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- -NMR: Identify pyrrolidine ring protons (δ 1.8–2.5 ppm for CH, δ 3.5–4.5 ppm for Boc-OCH), phenyl group aromatic protons (δ 7.2–7.6 ppm), and carboxylic acid protons (broad δ 10–12 ppm). Stereochemistry (e.g., 2S,4R vs. 2R,4S) is resolved via coupling constants () and NOE correlations .
- IR: Confirm Boc (C=O at ~1680 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) .
- Mass Spectrometry: ESI-MS typically shows [M+H] at m/z 292.3 (CHNO) .
Advanced: How does stereochemistry at C2 and C4 influence biological activity?
Methodological Answer:
Stereochemistry dictates binding affinity to target proteins (e.g., enzymes or receptors). For example:
- (2S,4R) -isomers may exhibit enhanced selectivity for protease inhibition due to spatial alignment with catalytic pockets.
- (2R,4S) -isomers might show reduced activity due to steric clashes.
Validate via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) and correlate with in vitro assays (e.g., IC measurements). X-ray crystallography (e.g., PDB deposition) can resolve binding modes .
Advanced: What computational methods predict Boc-deprotection pathways?
Methodological Answer:
- Quantum Mechanics (QM): Use DFT (B3LYP/6-31G*) to model acid-catalyzed deprotection (e.g., TFA cleavage), identifying transition states and activation energies .
- Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method to explore competing pathways (e.g., carbocation vs. acylium ion intermediates).
- ICReDD Workflow: Integrate computed pathways with robotic experimentation to validate predicted conditions (e.g., optimal TFA concentration, temperature) .
Advanced: How to analyze decomposition products under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
- Degradation Pathways:
- Mitigation: Lyophilize and store under argon to suppress hydrolysis/oxidation .
Advanced: What strategies resolve racemization during peptide coupling?
Methodological Answer:
- Coupling Reagents: Use HATU or PyBOP instead of EDCl/HOBt to minimize epimerization.
- Temperature: Conduct reactions at –20°C to slow base-catalyzed racemization.
- Monitoring: Track enantiomeric excess (EE) via Marfey’s reagent derivatization and HPLC .
Advanced: How to assess environmental toxicity and biodegradability?
Methodological Answer:
- OECD 301D Test: Measure biodegradation in activated sludge over 28 days. Use LC-MS to quantify residual compound.
- Ecotoxicity: Perform Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests. Data from structurally similar compounds suggest low bioaccumulation potential (logP ~1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
